molecular formula C20H21ClF3N5O B2904724 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 950301-01-6

3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2904724
CAS No.: 950301-01-6
M. Wt: 439.87
InChI Key: BSOARDSIMTWMOF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzaldehyde, methylhydrazine, and trifluoromethyl ketone. The synthesis may proceed through the following steps:

    Condensation Reaction: 4-chlorobenzaldehyde reacts with methylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with trifluoromethyl ketone to form the pyrazolo[1,5-a]pyrimidine core.

    Substitution: The pyrazolo[1,5-a]pyrimidine core is then reacted with 2-(morpholin-4-yl)ethylamine to introduce the morpholine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and morpholine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications, including as an anti-inflammatory, anticancer, or antiviral agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine: Lacks the morpholine moiety.

    3-(4-chlorophenyl)-5-methyl-N-ethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Contains an ethyl group instead of the morpholine moiety.

Uniqueness

The presence of the morpholine moiety in 3-(4-chlorophenyl)-5-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine distinguishes it from similar compounds

Properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClF3N5O/c1-13-12-16(25-6-7-28-8-10-30-11-9-28)29-19(26-13)17(18(27-29)20(22,23)24)14-2-4-15(21)5-3-14/h2-5,12,25H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOARDSIMTWMOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCN3CCOCC3)C(F)(F)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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